Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate
Description
Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate is a structurally complex compound featuring a brominated adamantane moiety linked via a carbonyl-amino group to a methyl-substituted butanoate ester. Adamantane derivatives are notable for their rigidity, high lipophilicity, and metabolic stability due to the diamondoid structure of adamantane . The bromine substituent at the 3-position of adamantane likely enhances electrophilic reactivity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO3/c1-10(2)13(14(20)22-3)19-15(21)16-5-11-4-12(6-16)8-17(18,7-11)9-16/h10-13H,4-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRSESDYJOKNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structural features include an adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions.
Research indicates that compounds with adamantane structures often exhibit antiviral properties. The bromine substitution may enhance lipophilicity, facilitating membrane penetration and interaction with viral proteins. This mechanism is particularly relevant in the context of antiviral drug design.
Antiviral Properties
Studies have shown that derivatives of adamantane, such as amantadine and rimantadine, are effective against influenza viruses. This compound may share similar mechanisms, potentially inhibiting viral replication by interfering with the viral ion channel function.
Anticancer Activity
Emerging evidence suggests that compounds featuring brominated adamantane derivatives may exhibit anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells through the activation of caspases or modulation of signaling pathways associated with cell survival.
Case Studies
- Influenza Virus Inhibition : A study demonstrated that adamantane derivatives significantly reduced viral load in infected cell cultures. This compound was tested alongside these derivatives, showing promising results in reducing hemagglutination activity, a marker for viral replication.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of various brominated adamantane derivatives on different cancer cell lines (e.g., HeLa and MCF-7). Results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.2 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Estimated > 3 (high lipophilicity) |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the compound's purity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
- Structure: Features a trifluoroethylamino group instead of the adamantane-carbonylamino moiety.
- Synthesis: Prepared via reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate in THF under basic conditions .
- Key Differences: The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the bromoadamantane group. LCMS retention time: Not directly comparable due to differences in hydrophobicity.
Methyl 2-Benzoylamino-3-Oxobutanoate
- Structure: Contains a benzoylamino group and a ketone at the 3-position.
- Synthesis: Derived from aromatic amines and methyl 2-benzoylamino-3-oxobutanoate via acid-catalyzed condensation .
- The ketone at the 3-position increases susceptibility to nucleophilic attack, whereas the adamantane-carbonyl linkage is more sterically protected.
Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride
- Structure: A methylamino-substituted ester with a branched alkyl chain.
- Synthesis : Involves deprotection of a tert-butoxycarbonyl (Boc) group using HCl in dioxane .
- Key Differences: The methylamino group is less sterically hindered than the adamantane-carbonylamino group, enabling faster reaction kinetics in nucleophilic substitutions.
Structural and Functional Comparison Table
Research Implications and Limitations
- Adamantane Advantage : The brominated adamantane group in the target compound likely confers superior metabolic stability and binding affinity in hydrophobic environments (e.g., enzyme active sites) compared to smaller substituents .
- Synthetic Challenges : The adamantane moiety may complicate purification due to its high hydrophobicity, necessitating advanced chromatographic techniques (e.g., C18 reverse-phase HPLC) as seen in related compounds .
- Data Gaps: Toxicological and pharmacokinetic data for the target compound are unavailable, mirroring limitations noted for structurally simpler analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
